molecular formula C16H12N4O2S B6558830 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide CAS No. 1170240-77-3

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide

Cat. No.: B6558830
CAS No.: 1170240-77-3
M. Wt: 324.4 g/mol
InChI Key: ZTACEGWIDFQWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a 1,3-benzothiazole moiety and at the 5-position with a furan-2-carboxamide group.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-10-9-14(18-15(21)12-6-4-8-22-12)20(19-10)16-17-11-5-2-3-7-13(11)23-16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTACEGWIDFQWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Modified Carboxamide Substituents

Several analogs replace the furan-2-carboxamide group with alternative heterocyclic or aromatic carboxamides, influencing physicochemical and pharmacological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide Furan-2-carboxamide C₁₆H₁₂N₄O₂S ~324 Not reported Moderate polarity due to furan oxygen; potential for hydrogen bonding
BI81685 () 5-Methyl-1,2-oxazole-3-carboxamide C₁₆H₁₃N₅O₂S 339.37 Not reported Increased nitrogen content; possible enhanced metabolic stability
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide (5f, ) 5-Methyl-3-phenylisoxazole-4-carboxamide C₂₂H₂₁N₃O₃ 388 172–174 Bulky phenyl group; higher molecular weight and melting point
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h, ) Nicotinamide C₁₇H₁₆N₄O₂ 308 160–162 Pyridine ring introduces basicity; potential for π-π stacking

Key Observations :

  • Polarity and Solubility : The furan-2-carboxamide group in the target compound provides intermediate polarity compared to the more lipophilic 5-methyl-3-phenylisoxazole (5f) and the polar nicotinamide (5h).
  • Thermal Stability : Higher melting points in compounds like 5f (172–174°C) suggest stronger crystalline packing forces due to bulky substituents .

Analogs with Modified Pyrazole Substituents

Replacement of the benzothiazole moiety alters electronic and steric profiles:

Compound Name (Source) Pyrazole Substituent Molecular Formula Key Functional Attributes
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide () 6-Ethyl-4-oxo-dihydropyrimidin-2-yl C₁₅H₁₆N₄O₃ Pyrimidinone ring introduces hydrogen-bonding sites; potential for adenylyl cyclase inhibition
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () 5-Methylthiophen-2-yl C₁₆H₁₂N₄O₂S₂ Thiophene as a bioisostere for furan; enhanced lipophilicity

Key Observations :

  • Enzyme Targeting: The pyrimidinone substituent in ’s compound may enhance selectivity for Ca²⁺/calmodulin-stimulated adenylyl cyclase due to its hydrogen-bonding capacity .

Pharmacological and Physicochemical Implications

  • Benzothiazole vs. Pyrimidinone: The benzothiazole group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites), whereas pyrimidinone derivatives () favor interactions with polar residues .
  • Thermodynamic Stability : Higher melting points in bulkier analogs (e.g., 5f) suggest improved shelf-life but may complicate formulation .

Biological Activity

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • Molecular Formula: C₁₁H₉N₃OS
  • Molecular Weight: 231.27 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor effects. For instance:

  • Mechanism of Action: These compounds often inhibit cell proliferation by inducing apoptosis in cancer cells. A study demonstrated that related pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, including MCF-7 (IC50 = 0.08 µM) and HCC827 (IC50 = 6.26 ± 0.33 µM) .
CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF-70.08
Pyrazole Derivative BHCC8276.26 ± 0.33

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Findings: Certain derivatives have shown effectiveness against bacterial strains, with some exhibiting higher activity than traditional antibiotics .

3. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is notable:

  • Research Results: Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a novel series of pyrazole derivatives exhibited significant anti-inflammatory activity in vivo .

Study 1: Antitumor Efficacy

A comprehensive study assessed the antitumor efficacy of various pyrazole derivatives including this compound.

  • Results: The compound demonstrated a high selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their biological effects.

  • Findings: The study revealed that the compound binds to DNA, disrupting replication processes in cancer cells and leading to cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.